Oseltamivir Acid Potassium Salt is a pharmaceutical compound primarily used as an antiviral medication against influenza. It is the active form of oseltamivir, which is marketed under the brand name Tamiflu. This compound functions as a neuraminidase inhibitor, effectively blocking the enzyme that allows the influenza virus to spread in the body. The potassium salt form enhances its solubility and bioavailability, making it suitable for oral administration.
Oseltamivir Acid Potassium Salt is synthesized from shikimic acid, a natural product extracted from the star anise plant. Shikimic acid serves as a crucial starting material due to its chiral center, which is essential for the synthesis of oseltamivir's pharmacologically active form.
Oseltamivir Acid Potassium Salt is classified as an antiviral agent and specifically falls under the category of neuraminidase inhibitors. This classification is vital for understanding its mechanism of action and therapeutic applications.
The synthesis of Oseltamivir Acid Potassium Salt involves several chemical reactions, primarily starting from shikimic acid. Various synthetic routes have been developed over the years, with significant advancements in efficiency and yield.
The synthesis often involves:
Oseltamivir Acid Potassium Salt has a complex molecular structure characterized by multiple chiral centers. Its chemical formula is CHNOS·K.
The synthesis of Oseltamivir Acid Potassium Salt involves several key chemical reactions:
Each reaction step requires careful control of conditions such as temperature, pressure, and pH to ensure high yields and purity of the final product .
Oseltamivir Acid Potassium Salt acts by inhibiting the neuraminidase enzyme on the surface of influenza viruses. By blocking this enzyme, the drug prevents the release of new viral particles from infected cells, thereby limiting the spread of infection within the respiratory tract.
Oseltamivir Acid Potassium Salt is primarily used in:
The development of neuraminidase inhibitors represents a landmark achievement in antiviral chemotherapy, with oseltamivir phosphate (Tamiflu®) emerging as the first orally bioavailable agent in this class. Discovered in 1995 by scientists at Gilead Sciences and co-developed with Hoffmann-La Roche, oseltamivir phosphate received FDA approval in 1999 amid growing concerns about influenza pandemics. The prototypical compound revolutionized influenza management by offering systemic bioavailability, unlike its predecessor zanamivir which required inhalation. This breakthrough coincided with escalating fears about avian influenza H5N1, which demonstrated alarming mortality rates nearing 60% and pandemic potential, driving urgent global demand for effective countermeasures [1] [7].
The quest for scalable oseltamivir synthesis initially faced significant supply chain challenges. Early production relied heavily on (−)-shikimic acid extracted from Illicium verum (Chinese star anise), with yields of approximately 1.1 kg per 30 kg of dried plant material. Natural shikimic acid exhibited inconsistent purity and limited availability, creating bottlenecks for mass production during pandemic threats. This limitation spurred intensive research into alternative sourcing, culminating in two pivotal solutions: 1) Fermentation biotechnology employing genetically engineered Escherichia coli strains with optimized metabolic pathways (yielding up to 84 g/L), and 2) Total chemical synthesis routes bypassing natural sources entirely, exemplified by Corey's asymmetric Diels-Alder approach and Shibasaki's catalytic desymmetrization strategy. These innovations transformed shikimic acid from a botanical extract to a reliably manufactured intermediate, securing the supply chain for oseltamivir production [1] [3] [8].
Within this context, oseltamivir acid potassium salt (GS 4071 potassium salt, Ro 64-0802 potassium salt) emerged as both the active metabolite of oseltamivir phosphate and a critical synthetic precursor. This carboxylate form results from hepatic esterase-mediated hydrolysis of the ethyl ester prodrug (oseltamivir phosphate). Its identification represented a chemical refinement step addressing formulation and stability concerns associated with the phosphate salt, while maintaining the essential pharmacophore for neuraminidase inhibition [4] [6] [10].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2